(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C8H5BF6O3 |
|---|---|
Molecular Weight |
273.93 g/mol |
IUPAC Name |
[2-hydroxy-4,6-bis(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BF6O3/c10-7(11,12)3-1-4(8(13,14)15)6(9(17)18)5(16)2-3/h1-2,16-18H |
InChI Key |
VZJMBPZLTDFINR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1O)C(F)(F)F)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
Miyaura borylation involves palladium-catalyzed cross-coupling between aryl halides (X = Br, I, OTf) and bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (BBA). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the arylboronate ester, which is hydrolyzed to the boronic acid.
Synthetic Procedure for (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic Acid
Step 1: Preparation of Aryl Triflate Precursor
The hydroxyl group in 2-hydroxy-4,6-bis(trifluoromethyl)benzene is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane with pyridine as a base.
**Example Protocol:**
- **Substrate**: 2-Hydroxy-4,6-bis(trifluoromethyl)benzene (4.0 mmol)
- **Reagents**: Tf₂O (1.2 equiv), pyridine (2.0 equiv)
- **Conditions**: 0°C → RT, 4 hours
- **Yield**: 95% (2-(4,6-bis(trifluoromethyl)phenyl)triflate)
Step 2: Miyaura Borylation
The triflate undergoes borylation with B₂pin₂ under palladium catalysis. Optimal conditions use Pd₂(dba)₃, SPhos ligand, and potassium phosphate in toluene.
**Example Protocol:**
- **Substrate**: 2-(4,6-bis(trifluoromethyl)phenyl)triflate (3.8 mmol)
- **Catalyst**: Pd₂(dba)₃ (3 mol%), SPhos (6 mol%)
- **Reagents**: B₂pin₂ (3.0 equiv), K₃PO₄ (3.0 equiv)
- **Solvent**: Toluene, reflux (110°C), 4 hours
- **Workup**: Celite filtration, extraction with ethyl acetate, silica gel chromatography
- **Yield**: 88% (Boronate ester intermediate)
Step 3: Hydrolysis to Boronic Acid
The boronate ester is hydrolyzed under acidic or basic conditions to yield the final product.
**Hydrolysis Conditions:**
- **Reagents**: 2 M HCl (aqueous), THF (1:1 v/v)
- **Conditions**: RT, 12 hours
- **Yield**: 92% ((2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid)
Critical Parameters
- Ligand Choice : Bulky ligands like SPhos enhance steric tolerance for o,o-disubstituted arenes.
- Base : Potassium phosphate or cesium carbonate improves coupling efficiency.
- Solvent : Toluene or THF ensures compatibility with hydrophobic substrates.
Alternative Methods and Modifications
Use of Tetrahydroxydiboron (BBA)
BBA offers atom economy and avoids pinacol byproducts. Ethylene glycol additives stabilize the boronic acid and accelerate transmetallation.
**Protocol:**
- **Catalyst**: Pd(OAc)₂ (2 mol%), XPhos (4 mol%)
- **Reagents**: BBA (1.5 equiv), KOAc (3.0 equiv)
- **Solvent**: Ethylene glycol/water (1:1), 80°C, 6 hours
- **Yield**: 85%
Iron-Catalyzed Borylation
For cost-sensitive applications, iron catalysts (e.g., Fe(OTf)₂ with IMes ligand) enable borylation of aryl chlorides at 60°C. This method is less effective for sterically hindered substrates.
Structural and Reaction Data
Key Reaction Metrics
| Parameter | Miyaura Borylation (Pd) | Iron-Catalyzed (Fe) |
|---|---|---|
| Typical Yield | 80–92% | 60–75% |
| Temperature | 80–110°C | 60°C |
| Catalyst Loading | 3–5 mol% Pd | 5–10 mol% Fe |
| Functional Group Tolerance | High | Moderate |
Spectroscopic Data
- Molecular Formula : C₈H₅BF₆O₃
- Molecular Weight : 257.93 g/mol
- ¹H NMR (DMSO-d₆) : δ 9.74 (br s, 2H, B-OH), 7.73 (d, J = 6.8 Hz, 1H), 7.35–7.29 (m, 2H).
- ¹¹B NMR : δ 28.5 ppm (characteristic of arylboronic acids).
Challenges and Optimization
- Steric Hindrance : o,o-Disubstituted CF₃ groups slow transmetallation. Increasing ligand bulk (e.g., SPhos over PPh₃) mitigates this.
- Moisture Sensitivity : Boronic acids hydrolyze readily; reactions require anhydrous conditions or rapid workup.
- Byproduct Formation : Over-borylation is minimized using stoichiometric B₂pin₂ and degassed solvents.
Applications in Synthesis
The compound serves as a key intermediate in NLRP3 inhibitor synthesis and protects diols in carbohydrate chemistry. Its orthogonality to other protective groups (e.g., acetals) enables multi-step transformations.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of trifluoromethyl-substituted ketones or aldehydes.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and amidation . The presence of trifluoromethyl groups enhances the compound’s reactivity and stability, making it a valuable catalyst in organic synthesis.
Comparison with Similar Compounds
Structural and Crystallographic Differences
The spatial arrangement of substituents significantly impacts molecular geometry and intermolecular interactions. Key comparisons include:
Reactivity in Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura couplings, but substituent positions dictate their efficacy:
- 2,4-Bis(trifluoromethyl)phenylboronic acid : Successful in Pd-catalyzed couplings with mesityl groups, yielding biaryl products .
- 2,6-Bis(trifluoromethyl)phenylboronic acid : Decomposes during coupling, likely due to steric strain and thermal instability .
- Target Compound: No direct data, but the 2-hydroxy group may enhance stability via intramolecular H-bonding, counteracting steric challenges from 4,6-CF₃ groups.
Physical and Commercial Properties
Comparative data on purity, pricing, and availability:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid, and how can its purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, using halogenated precursors (e.g., 2-bromo-4,6-bis(trifluoromethyl)phenol) and boronic acid reagents. Purification challenges arise due to boroxine formation (dehydration product of boronic acids) and silica gel interactions. To optimize purity:
- Use anhydrous conditions to minimize boroxine formation.
- Employ reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase for separation (retention time ~1.31 minutes under SMD-TFA05 conditions) .
- Characterize intermediates via LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺ for related intermediates) .
Q. Which spectroscopic techniques are critical for characterizing this boronic acid?
- Methodological Answer :
- ¹¹B NMR : Detects boronic acid (δ ~30 ppm) and boroxine (δ ~18 ppm) to assess stability.
- ¹H/¹³C NMR : Identify hydroxyl and trifluoromethyl groups (e.g., δ ~6.8–7.5 ppm for aromatic protons).
- X-ray crystallography : Resolves supramolecular interactions, such as hydrogen bonding between hydroxyl and boronic acid groups .
- HPLC-MS : Validates molecular weight and purity (e.g., LCMS m/z 257.93 for the parent ion) .
Advanced Research Questions
Q. How do the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups increase boronic acid acidity (pKa ~7–8), enhancing its stability in aqueous Suzuki-Miyaura reactions. However, steric hindrance at the 4- and 6-positions may reduce coupling efficiency. To mitigate this:
- Use Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to prevent deactivation.
- Optimize reaction temperature (60–100°C) and base (e.g., K₂CO₃) to balance reactivity and stability .
Q. What strategies address contradictions in spectroscopic data for boronic acid derivatives?
- Methodological Answer : Discrepancies between theoretical and observed data (e.g., NMR shifts, HPLC retention times) may arise from tautomerism or solvent effects. Solutions include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., boronic acid ↔ boroxine).
- Computational modeling : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian or ORCA).
- Cross-validation : Use multiple techniques (e.g., IR for B-O stretching ~1340 cm⁻¹) .
Q. How does the hydroxyl group participate in supramolecular assembly or catalysis?
- Methodological Answer : The hydroxyl group enables hydrogen-bonding networks, facilitating crystal engineering or catalytic cycles. For example:
- In benzoxaborole analogs, the hydroxyl-boronic acid moiety binds diols or hydroxyl-rich biomolecules (e.g., glycoproteins) at physiological pH .
- In coordination chemistry, it forms stable complexes with transition metals (e.g., Cu²⁺ or Pd⁰), useful in heterogeneous catalysis .
Q. What are the challenges in studying tautomeric equilibria of fluorinated boronic acids?
- Methodological Answer : Fluorine’s electronegativity shifts tautomeric equilibria toward the boroxine form. To study this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
